1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as oximes . Oximes are compounds that contain a C=N-OH functional group. They are often synthesized from aldehydes or ketones .
Synthesis Analysis
The synthesis of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . In the presence of acid, the oxygen of the hydroxylamine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This results in the formation of an oxime .Molecular Structure Analysis
The molecular structure of oximes involves a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen . The exact structure of your specific compound would depend on the structure of the original aldehyde or ketone it was synthesized from.Chemical Reactions Analysis
Oximes can undergo a variety of chemical reactions. One common reaction is the Beckmann rearrangement, where an oxime is transformed into an amide under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Oximes, for example, are typically solid at room temperature and are often crystalline. They are polar due to the presence of the C=N-OH group .Future Directions
Properties
IUPAC Name |
(NE)-N-[1-hydroxy-2-(4-methoxyphenyl)-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-10-7-5-9(6-8-10)14-15-13-11(16-18)3-2-4-12(13)17(14)19/h5-8,18-19H,2-4H2,1H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTJOLWTUBRBAZ-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2O)CCCC3=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC\3=C(N2O)CCC/C3=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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